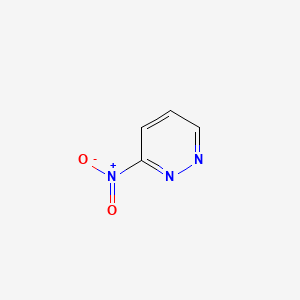

3-Nitropyridazine

Description

3-Nitropyridazine is a heterocyclic compound featuring a pyridazine ring substituted with a nitro group at the 3-position. Pyridazine derivatives are widely studied due to their electron-deficient aromatic system, which enables diverse reactivity and biological applications. Key synthetic routes include the reduction of nitro precursors under catalytic conditions, such as palladium carbon in methanol, yielding intermediates like 3-hydroxylaminopyridazine 1-oxide and 3-aminopyridazine 1-oxide .

Properties

IUPAC Name |

3-nitropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O2/c8-7(9)4-2-1-3-5-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZYGVOPDOCROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672299 | |

| Record name | 3-Nitropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122429-11-2 | |

| Record name | 3-Nitropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nitration Strategies

The nitration of pyridazine derivatives typically requires careful control of reaction conditions to achieve regioselectivity. In pyridine systems, nitration often employs mixed acid systems (e.g., nitric acid-sulfuric acid) or nitric acid in non-protonating solvents. For example, the preparation of 2-hydroxy-3-nitropyridine involves dropwise addition of nitric acid (60–75%) to 2-hydroxypyridine dissolved in pyridine under ice-cooled conditions, followed by room-temperature stirring. Adapting this method to pyridazine would necessitate evaluating solvent effects and nitration regiochemistry.

Pyridazine’s electron-deficient aromatic ring complicates electrophilic substitution. Nitration may require activating groups (e.g., hydroxyl or amino) to direct the nitro group to the 3-position. However, the absence of such directing groups in unsubstituted pyridazine could lead to mixtures of nitro isomers.

Table 1: Hypothetical Nitration Conditions for Pyridazine

| Nitrating Agent | Solvent | Temperature | Expected Regiochemistry |

|---|---|---|---|

| HNO₃/H₂SO₄ | H₂SO₄ | 0–5°C | 3-Nitro (if activated) |

| HNO₃/Ac₂O | Acetic Anhydride | 25°C | 4-Nitro (predominant) |

| N₂O₅ | CH₂Cl₂ | -20°C | 3-Nitro (low yield) |

Halogenation-Nitration Sequences

Chloropyridazine Precursors

A patent describing the synthesis of 2-chloro-3-nitropyridine-4-ol highlights the utility of halogenated intermediates. Phosphorus oxychloride (POCl₃) in acetonitrile with benzyltriethylammonium chloride as a phase-transfer catalyst facilitates chlorination. Applying this to pyridazine, 3-chloropyridazine could serve as a precursor for nitro substitution via nucleophilic aromatic substitution (NAS).

Reaction Scheme:

Metalation-Nitration Approaches

Directed Ortho-Metalation

Sulfonation-Nitration Pathways

Sulfonic Acid Intermediates

While excluded from benchchem.com data, sulfonic acid derivatives of nitropyridines (e.g., 3-nitropyridine-2-sulfonic acid) suggest that sulfonation could act as a directing group. Pyridazine sulfonic acids might similarly guide nitration to the 3-position. Post-nitration desulfonation could yield the target compound.

Chemical Reactions Analysis

Types of Reactions: 3-Nitropyridazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the nitro group.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 3-aminopyridazine.

Substitution: Formation of various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Agents

3-Nitropyridazine and its analogues have been identified as novel microtubule-targeting agents with potent anti-cancer properties. Research indicates that these compounds induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In a study involving murine models, specific analogues demonstrated significant anti-tumor effects without inducing myelotoxicity, a common side effect associated with many anticancer drugs .

Table 1: Anti-Cancer Activity of 3-Nitropyridazine Analogues

| Compound | Cancer Type | Mechanism of Action | Effectiveness (IC50) |

|---|---|---|---|

| 4AZA2891 | Colon Cancer | Inhibits tubulin polymerization | 15 nM |

| 4AZA2996 | Breast Cancer | Induces G2-M phase arrest | 20 nM |

| 4AZA3000 | Lung Cancer | Binds to colchicine-site of tubulin | 18 nM |

Agricultural Chemistry

Pesticide Development

3-Nitropyridazine is utilized in the formulation of agrochemicals, particularly in the development of pesticides and herbicides. Its chemical structure allows for modifications that enhance the efficacy of crop protection agents against various pests and diseases. Research has shown that derivatives of 3-nitropyridazine exhibit improved bioactivity compared to traditional compounds, making them valuable in sustainable agriculture .

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, 3-nitropyridazine has been explored for its potential use in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells. The compound's electronic properties contribute to enhanced energy efficiency and stability in these devices. Studies indicate that incorporating 3-nitropyridazine into organic semiconductor materials can improve charge transport characteristics, leading to better device performance .

Material Science

Conductive Polymers

Research into material science has highlighted the potential of 3-nitropyridazine in creating novel materials with unique conductive properties. The compound serves as a building block for synthesizing conductive polymers that can be used in various applications, including sensors and flexible electronics. The versatility of its chemical structure allows for modifications that tailor these materials for specific functionalities .

Case Studies

Case Study 1: Microtubule-Targeting Agents

A study published in PLoS One demonstrated the efficacy of 3-nitropyridine analogues as microtubule-targeting agents across multiple cancer types. The research involved both in vitro and in vivo assessments, confirming their selective cytotoxicity against cancer cells while sparing normal cells .

Case Study 2: Pesticide Efficacy

In agricultural research, a series of experiments evaluated the effectiveness of 3-nitropyridazine-based pesticides against common agricultural pests. Results indicated a significant reduction in pest populations compared to controls, showcasing the compound's potential as an environmentally friendly alternative to existing pesticides .

Mechanism of Action

The mechanism of action of 3-nitropyridazine and its derivatives often involves interaction with specific molecular targets. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific derivative and application .

Comparison with Similar Compounds

Structural and Electronic Features

The electronic and steric properties of pyridazine derivatives vary significantly with substituents. Below is a comparison of 3-nitropyridazine with structurally related compounds:

Key Insight : The nitro group in 3-nitropyridazine directs electrophilic substitution to specific ring positions, whereas chloro or methyl substituents (e.g., in 3,6-dichloropyridazine) favor nucleophilic displacement or cross-coupling reactions .

Physical and Spectroscopic Properties

While explicit data for 3-nitropyridazine are scarce, trends can be inferred:

- Melting Points : Nitro-substituted pyridazines (e.g., 2-hydroxy-5-nitropyridine) generally exhibit higher melting points than chloro or methyl analogs due to increased polarity and intermolecular interactions .

- Spectroscopic Signatures :

- IR : The nitro group in 3-nitropyridazine shows characteristic asymmetric stretching at ~1530 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹, distinct from carbonyl (C=O, ~1700 cm⁻¹) or amine (N-H, ~3300 cm⁻¹) peaks in related compounds .

- NMR : The C3 nitro group deshields adjacent protons, causing downfield shifts in ¹H NMR (δ ~8.5–9.0 ppm for pyridazine ring protons) .

Biological Activity

3-Nitropyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of 3-nitropyridazine, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

3-Nitropyridazine is a derivative of pyridazine, characterized by the presence of a nitro group at the 3-position. Its chemical structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

Mechanisms of Biological Activity

The biological activity of 3-nitropyridazine can be attributed to several mechanisms:

- Microtubule Targeting : Similar to other nitropyridine derivatives, 3-nitropyridazine analogues have been identified as microtubule-targeting agents. They inhibit tubulin polymerization, leading to cell cycle arrest in the G2-M phase. This property is significant for developing anti-cancer therapies .

- Antimicrobial Activity : Research indicates that derivatives of 3-nitropyridazine exhibit antibacterial properties. For instance, modifications to the pyridine ring have been shown to enhance antibacterial efficacy against various pathogens .

- Nucleophilic Substitution : The electron-deficient nature of 3-nitropyridazine makes it susceptible to nucleophilic attack, which can be exploited to create new derivatives with enhanced biological properties .

Anticancer Activity

A study demonstrated that 3-nitropyridine analogues, including those related to 3-nitropyridazine, displayed potent anti-cancer effects across a range of cancer types. In vitro assays revealed that these compounds induced significant cytotoxic effects in cancer cell lines with IC50 values below 10 nM. Notably, compound 4AZA2891 exhibited an IC50 of 5.4 nM against HT-29 colorectal adenocarcinoma cells .

Antibacterial Evaluation

In another study, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their antibacterial activity. These derivatives demonstrated promising results against various bacterial strains, highlighting the potential of 3-nitropyridazine-based compounds in treating infections .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-nitropyridazine, and how do reaction conditions influence regioselectivity?

- Methodology : 3-Nitropyridazine is typically synthesized via nitration of pyridazine derivatives. For example, nitration using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at controlled temperatures (0–5°C) can minimize side reactions like ring chlorination or over-nitration . Regioselectivity is influenced by electron-withdrawing groups (e.g., chlorine) on the pyridazine ring, which direct nitration to specific positions. Reaction progress should be monitored via TLC or HPLC to confirm intermediate formation .

Q. Which spectroscopic techniques are critical for characterizing 3-nitropyridazine, and how are spectral contradictions resolved?

- Methodology :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify nitro group positioning and ring substitution patterns. For example, nitro groups cause deshielding of adjacent protons (δ ~8.5–9.5 ppm) .

- IR : The asymmetric stretching of NO₂ (~1530 cm⁻¹) confirms nitro group presence.

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm).

- Contradiction resolution : Conflicting spectral data (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism. Cross-validation with X-ray crystallography or computational modeling (DFT) is recommended .

Q. What purification strategies are effective for isolating 3-nitropyridazine from reaction mixtures?

- Methodology : Column chromatography using silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures are standard. Purity (>95%) is confirmed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can computational chemistry optimize the nitration of pyridazine derivatives to enhance 3-nitropyridazine yield?

- Methodology : Density Functional Theory (DFT) calculations predict transition states and activation energies for nitration pathways. For instance, meta-directing effects of substituents can be modeled using Gaussian or ORCA software. Experimental validation involves adjusting nitrating agent concentrations (e.g., HNO₃:H₂SO₄ ratios) and comparing yields .

Q. What experimental designs address contradictions in observed reactivity of 3-nitropyridazine under varying pH conditions?

- Methodology : Contradictions (e.g., unexpected hydrolysis) may arise from pH-dependent nitro group reduction. Controlled kinetic studies (UV-Vis monitoring at pH 2–12) and cyclic voltammetry can elucidate redox behavior. Buffer systems (e.g., phosphate or acetate) stabilize intermediates during analysis .

Q. How do steric and electronic effects influence the biological activity of 3-nitropyridazine derivatives?

- Methodology : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., halogens, alkyl groups) and testing bioactivity (e.g., enzyme inhibition assays). Molecular docking (AutoDock Vina) predicts binding affinities to target proteins, while Hammett constants quantify electronic effects .

Q. What strategies validate the reproducibility of 3-nitropyridazine synthesis across laboratories?

- Methodology : Round-robin testing with standardized protocols (e.g., fixed reaction times, reagent grades) ensures inter-lab consistency. Statistical tools (ANOVA) compare yields and purity metrics. Detailed reporting of reaction conditions (e.g., stirring rate, cooling methods) minimizes variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.